molecular formula C11H13NO4 B1394979 4-(Dimethylcarbamoyloxy)phenylacetic acid CAS No. 1221791-67-8

4-(Dimethylcarbamoyloxy)phenylacetic acid

Cat. No.: B1394979
CAS No.: 1221791-67-8
M. Wt: 223.22 g/mol
InChI Key: KGKUAADCNJRCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylcarbamoyloxy)phenylacetic acid is a phenylacetic acid derivative featuring a dimethylcarbamoyloxy (-O(CO)N(CH₃)₂) group at the para position of the aromatic ring. The compound’s carbamate group may enhance stability in biological systems or synthetic processes compared to simpler esters or hydroxylated analogs.

Properties

IUPAC Name

2-[4-(dimethylcarbamoyloxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(2)11(15)16-9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKUAADCNJRCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229018
Record name 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-67-8
Record name 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylcarbamoyloxy)phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications and to minimize any potential impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylcarbamoyloxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives .

Scientific Research Applications

4-(Dimethylcarbamoyloxy)phenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyloxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter the acidity, solubility, and reactivity of phenylacetic acid derivatives. Key comparisons include:

Table 1: Substituent Effects on Acidity and Reactivity
Compound Substituent Electronic Effect Predicted pKa* Stability in Decarboxylation
Phenylacetic acid -H Neutral ~4.3 Moderate (e.g., 59–62% yield)
4-Hydroxyphenylacetic acid -OH Electron-donating ~4.0 High (polar group stabilizes COOH)
4-Methoxyphenylacetic acid -OCH₃ Electron-donating ~4.1 High (72% yield)
4-(Dimethylamino)phenylacetic acid -N(CH₃)₂ Electron-donating ~4.5 Low (17% yield, light-sensitive)
4-(Sulfooxy)phenylacetic acid -O(SO₃H) Electron-withdrawing ~2.8 Not reported
4-(Dimethylcarbamoyloxy)phenylacetic acid -O(CO)N(CH₃)₂ Electron-withdrawing ~3.5–3.8† Hypothetically stable‡

*Predicted pKa values based on substituent electronic effects.
†Dimethylcarbamoyloxy’s electron-withdrawing nature increases acetic acid group acidity.
‡Carbamate esters are typically more hydrolytically stable than simple esters.

Enzyme Inhibition
  • 4-(Thien-2-ylmethyl)phenylpropanoic acid: Exhibits 79% cyclooxygenase inhibition at 10⁻⁴ M, attributed to the thienylmethyl group enhancing lipophilic interactions .
  • 4-Hydroxyphenylacetic acid : Found in fungal metabolites but lacks reported anti-inflammatory activity .
  • This compound: No direct data, but the carbamate group may improve membrane permeability or metabolic stability compared to hydroxylated analogs.
Antifouling Activity
  • 4-(Sulfooxy)phenylacetic acid (AS) : Shows biofilm-inhibiting properties in marine plants, comparable to zosteric acid (ZS) but less potent .
  • This compound: Potential applications in antifouling coatings are unexplored but plausible given structural similarities to sulfated phenolic acids.

Biological Activity

Overview

4-(Dimethylcarbamoyloxy)phenylacetic acid (CAS No. 1221791-67-8) is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly as a metabolite of the antiviral drug Camostat. Its unique structure, characterized by the presence of a carbamate group, allows it to interact with various biological targets, influencing several physiological processes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. The compound's mechanism involves:

  • Inhibition of Enzymatic Activity : The carbamate group can inhibit serine proteases, which are crucial in various biological pathways.
  • Interaction with Receptors : It may bind to specific receptors, modulating their function and influencing cellular signaling pathways.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral properties, particularly against viruses that utilize serine proteases for their life cycle. As a metabolite of Camostat, it is believed to contribute to the drug's efficacy against certain viral infections, including those caused by coronaviruses.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It can potentially modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that the compound effectively inhibits viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .
  • Enzymatic Inhibition :
    • Research indicated that this compound inhibits serine proteases, which are critical for the maturation and replication of certain viruses .
  • Inflammation Modulation :
    • In animal models, administration of this compound resulted in reduced levels of inflammatory cytokines, suggesting its role in mitigating inflammatory responses .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntiviralInhibits viral replication; effective against coronaviruses
Enzymatic InhibitionInhibits serine proteases involved in viral life cycles
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Q & A

Q. How to design a stability-indicating assay for forced degradation studies?

  • Methodological Answer : Subject the compound to UV light (ICH Q1B) , oxidative stress (3% H2O2), and thermal stress (60°C). Analyze degradation products using UPLC-QTOF-MS to identify major pathways (e.g., carbamate cleavage or phenyl ring oxidation). Validate method specificity per ICH Q2(R1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylcarbamoyloxy)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dimethylcarbamoyloxy)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.